molecular formula C11H16ClNO2 B13291062 3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

Cat. No.: B13291062
M. Wt: 229.70 g/mol
InChI Key: CJORJINNMXASBF-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C11H16ClNO2 It is a phenolic compound with a chloro substituent and an amino alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 1-hydroxy-2-methylpropan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Steps: The key steps in the synthesis include the formation of an intermediate compound through the reaction of 3-chlorophenol with 1-hydroxy-2-methylpropan-2-amine, followed by further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino alcohol group can enhance its solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol
  • 3-Bromo-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol
  • 3-Chloro-2-{[(1-hydroxy-2-ethylpropan-2-yl)amino]methyl}phenol

Uniqueness

3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-chloro-2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-11(2,7-14)13-6-8-9(12)4-3-5-10(8)15/h3-5,13-15H,6-7H2,1-2H3

InChI Key

CJORJINNMXASBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC=C1Cl)O

Origin of Product

United States

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